3-Bromo-1,1-dichloropropane
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Overview
Description
3-Bromo-1,1-dichloropropane is an organic compound with the molecular formula C3H5BrCl2 It is a halogenated hydrocarbon, characterized by the presence of bromine and chlorine atoms attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-1,1-dichloropropane can be synthesized through the halogenation of 1,1-dichloropropane. The reaction involves the addition of bromine to 1,1-dichloropropane in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, this compound can be produced by the reaction of 3-chloro-1-propene with hydrogen bromide in the presence of benzoyl peroxide as a radical initiator. The reaction is conducted at elevated temperatures and pressures to achieve high yields of the product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,1-dichloropropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 3-hydroxy-1,1-dichloropropane or 3-amino-1,1-dichloropropane.
Elimination: Formation of 1,1-dichloropropene.
Oxidation: Formation of 3-bromo-1,1-dichloropropanol.
Reduction: Formation of this compound.
Scientific Research Applications
3-Bromo-1,1-dichloropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other halogenated compounds
Mechanism of Action
The mechanism of action of 3-Bromo-1,1-dichloropropane involves its reactivity with nucleophiles and electrophiles. The bromine and chlorine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-3-chloropropane: Another halogenated propane derivative with similar reactivity but different substitution patterns.
1-Bromo-3-chloropropane: A related compound with one less chlorine atom, used in similar applications.
3-Bromo-1,1,1-trifluoropropane: A fluorinated analog with distinct chemical properties.
Uniqueness
3-Bromo-1,1-dichloropropane is unique due to its specific combination of bromine and chlorine atoms, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes .
Properties
CAS No. |
36668-45-8 |
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Molecular Formula |
C3H5BrCl2 |
Molecular Weight |
191.88 g/mol |
IUPAC Name |
3-bromo-1,1-dichloropropane |
InChI |
InChI=1S/C3H5BrCl2/c4-2-1-3(5)6/h3H,1-2H2 |
InChI Key |
BNBJWYVNNOQIRB-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)C(Cl)Cl |
Origin of Product |
United States |
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